molecular formula C6H7N3O2 B12867095 4-Formyl-1-methyl-1H-pyrazole-5-carboxamide

4-Formyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B12867095
M. Wt: 153.14 g/mol
InChI Key: CREUFPMCGOTRFX-UHFFFAOYSA-N
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Description

4-Formyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a formyl group at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 5-position, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones, followed by formylation and amidation steps . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as acetyl chloride or benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Formyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes. The formyl and carboxamide groups allow it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both formyl and carboxamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

4-formyl-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C6H7N3O2/c1-9-5(6(7)11)4(3-10)2-8-9/h2-3H,1H3,(H2,7,11)

InChI Key

CREUFPMCGOTRFX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C=O)C(=O)N

Origin of Product

United States

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